Ionóforo de sodio III

Descripción general

Descripción

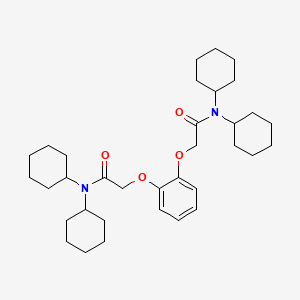

El Ionóforo de Sodio III, también conocido como N,N,N’,N’-Tetraciclohexil-1,2-fenilendioxididiacetamida, es un compuesto químico ampliamente utilizado en el campo de los electrodos selectivos de iones. Es un receptor altamente eficaz para los iones de sodio, facilitando su transporte a través de las membranas celulares y las membranas sintéticas. Este compuesto es particularmente valioso en química analítica para la detección selectiva y la medición de la actividad de los iones de sodio en diversas muestras .

Aplicaciones Científicas De Investigación

El Ionóforo de Sodio III tiene una amplia gama de aplicaciones en la investigación científica:

Química:

- Utilizado en el desarrollo de electrodos selectivos de iones para la detección de iones de sodio en diversas muestras, incluidas sangre, plasma y suero .

- Empleado en la preparación de membranas selectivas de sodio para sensores y dispositivos analíticos .

Biología:

- Facilita el estudio del transporte de iones de sodio a través de las membranas celulares, proporcionando información sobre los procesos celulares y las funciones de los canales iónicos .

Medicina:

- Utilizado en el diagnóstico clínico para medir las concentraciones de iones de sodio en fluidos biológicos, ayudando en el diagnóstico de desequilibrios electrolíticos y afecciones relacionadas .

Industria:

Mecanismo De Acción

El Ionóforo de Sodio III funciona uniéndose a los iones de sodio a través de sus átomos de oxígeno y nitrógeno, formando un complejo estable. Esta unión se ve facilitada por el centro hidrofílico del ionóforo, que interactúa con los iones de sodio, y la porción hidrofóbica, que interactúa con la membrana. El ionóforo transporta los iones de sodio a través de la membrana protegiendo su carga, lo que les permite pasar a través del interior hidrofóbico de la membrana .

Compuestos similares:

- Ionóforo de Sodio VI

- Ionóforo de Potasio I

- Ionóforo de Calcio II

Comparación: El this compound es único en su alta selectividad y afinidad por los iones de sodio en comparación con otros ionóforos. Si bien el Ionóforo de Sodio VI también se une a los iones de sodio, tiene cinéticas de unión y estabilidad diferentes. El Ionóforo de Potasio I y el Ionóforo de Calcio II son selectivos para los iones de potasio y calcio, respectivamente, y no exhiben la misma afinidad por los iones de sodio .

La capacidad del this compound para formar complejos estables con los iones de sodio lo hace particularmente valioso en aplicaciones que requieren una detección y medición precisa y selectiva de los iones de sodio.

Análisis Bioquímico

Biochemical Properties

Sodium Ionophore III plays a significant role in biochemical reactions by facilitating the transport of sodium ions across biological membranes . It interacts with the lipid bilayer found in living cells or synthetic vesicles . The ionophore contains a hydrophilic center and a hydrophobic portion that interacts with the membrane .

Cellular Effects

Sodium Ionophore III influences cell function by disrupting the ion concentration gradient for sodium ions in microorganisms . This prevents the microorganism from maintaining appropriate metabolism, leading to antimicrobial effects . It also has a significant impact on cell signaling pathways and cellular metabolism .

Molecular Mechanism

Sodium Ionophore III exerts its effects at the molecular level by reversibly binding to sodium ions and transporting them across cell membranes . This ion transport capability is key to its function. It forms complexes with sodium ions, which are then transported in a nonpolar manner across the bacterial cell membrane .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sodium Ionophore III can change over time. It has been observed that the ionophore becomes unable to transport ions under very low temperatures

Dosage Effects in Animal Models

The effects of Sodium Ionophore III vary with different dosages in animal models

Metabolic Pathways

Sodium Ionophore III is involved in the transport of sodium ions across cell membranes, a critical process in many metabolic pathways . It interacts with the lipid bilayer of cells, facilitating the transport of sodium ions .

Transport and Distribution

Sodium Ionophore III is transported and distributed within cells and tissues by interacting with the lipid bilayer of cells . It facilitates the transport of sodium ions across the cell membrane, affecting its localization or accumulation .

Subcellular Localization

The subcellular localization of Sodium Ionophore III is primarily at the cell membrane, where it interacts with the lipid bilayer to facilitate the transport of sodium ions

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis del Ionóforo de Sodio III implica la reacción del ácido 1,2-fenilendioxididiacético con ciclohexilamina en condiciones específicas. La reacción normalmente requiere un disolvente como el diclorometano y un catalizador como la diciclohexilcarbodiimida (DCC) para facilitar la formación de los enlaces amida. La reacción se lleva a cabo a temperatura ambiente, y el producto se purifica mediante recristalización .

Métodos de producción industrial: En entornos industriales, la producción del this compound sigue rutas sintéticas similares, pero a una escala mayor. El proceso implica el uso de grandes reactores y sistemas automatizados para garantizar una calidad y un rendimiento constantes. Los pasos de purificación pueden incluir cromatografía y cristalización para obtener el producto final con alta pureza .

3. Análisis de las Reacciones Químicas

Tipos de reacciones: El this compound principalmente experimenta reacciones de complejación con iones de sodio. Forma complejos estables uniéndose a los iones de sodio a través de sus átomos de oxígeno y nitrógeno. Esta complejación es reversible, lo que permite que el ionóforo libere los iones de sodio en ciertas condiciones .

Reactivos y condiciones comunes: Las reacciones de complejación suelen ocurrir en presencia de disolventes como el nitrobenceno o el diclorometano. Las condiciones de reacción son suaves, normalmente a temperatura ambiente, y no requieren ningún reactivo adicional .

Principales productos formados: El producto principal de la reacción de complejación es el complejo de sodio-ionóforo, que se puede utilizar en diversas aplicaciones analíticas. Este complejo es estable y se puede detectar mediante métodos potenciométricos o espectroscópicos .

Análisis De Reacciones Químicas

Types of Reactions: Sodium Ionophore III primarily undergoes complexation reactions with sodium ions. It forms stable complexes by binding to sodium ions through its oxygen and nitrogen atoms. This complexation is reversible, allowing the ionophore to release the sodium ions under certain conditions .

Common Reagents and Conditions: The complexation reactions typically occur in the presence of solvents such as nitrobenzene or dichloromethane. The reaction conditions are mild, usually at room temperature, and do not require any additional reagents .

Major Products Formed: The major product of the complexation reaction is the sodium-ionophore complex, which can be used in various analytical applications. This complex is stable and can be detected using potentiometric or spectroscopic methods .

Comparación Con Compuestos Similares

- Sodium Ionophore VI

- Potassium Ionophore I

- Calcium Ionophore II

Comparison: Sodium Ionophore III is unique in its high selectivity and affinity for sodium ions compared to other ionophores. While Sodium Ionophore VI also binds to sodium ions, it has different binding kinetics and stability. Potassium Ionophore I and Calcium Ionophore II are selective for potassium and calcium ions, respectively, and do not exhibit the same affinity for sodium ions .

Sodium Ionophore III’s ability to form stable complexes with sodium ions makes it particularly valuable in applications requiring precise and selective sodium ion detection and measurement.

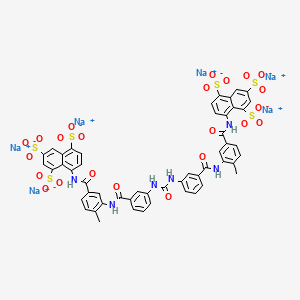

Propiedades

IUPAC Name |

N,N-dicyclohexyl-2-[2-[2-(dicyclohexylamino)-2-oxoethoxy]phenoxy]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H52N2O4/c37-33(35(27-15-5-1-6-16-27)28-17-7-2-8-18-28)25-39-31-23-13-14-24-32(31)40-26-34(38)36(29-19-9-3-10-20-29)30-21-11-4-12-22-30/h13-14,23-24,27-30H,1-12,15-22,25-26H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKRBLFCTFPAHMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N(C2CCCCC2)C(=O)COC3=CC=CC=C3OCC(=O)N(C4CCCCC4)C5CCCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H52N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40346631 | |

| Record name | Sodium ionophore III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81686-22-8 | |

| Record name | Sodium ionophore III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 81686-22-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

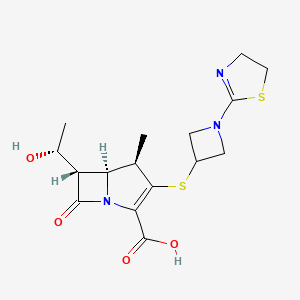

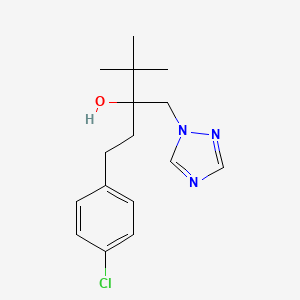

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(8S)-5-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-8-hydroxy-1-methyl-7,8-dihydro-6H-pyrrolo[3,2-c]azepin-4-one](/img/structure/B1682718.png)